(1-Phenyl-1H-imidazol-4-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-phenylimidazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h1-5,7-8H,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCSYEOLIVXTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Phenyl 1h Imidazol 4 Yl Methanamine and Its Congeners
Classical and Contemporary Approaches to Imidazole (B134444) Ring Formation
The construction of the imidazole ring can be achieved through a variety of synthetic methodologies, ranging from historical name reactions to modern multi-component strategies. These methods offer different advantages in terms of substrate scope, regioselectivity, and reaction conditions.
The Van Leusen imidazole synthesis is a powerful method for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction can be expanded into a three-component reaction where the aldimine is generated in situ from an aldehyde and an amine. organic-chemistry.org TosMIC is a key reagent, featuring a reactive isocyanide carbon, an active methylene (B1212753) group, and a good leaving group in the form of the tosyl group. organic-chemistry.orgorganic-chemistry.org
The mechanism involves the base-mediated cycloaddition of TosMIC to the carbon-nitrogen double bond of the imine. organic-chemistry.orgvarsal.com The initial deprotonation of TosMIC is facilitated by the electron-withdrawing nature of the sulfone and isocyanide groups. wikipedia.org This is followed by a 5-endo-dig cyclization to form a five-membered ring intermediate. wikipedia.org Subsequent elimination of the tosyl group leads to the formation of the aromatic imidazole ring. wikipedia.orgnih.gov This method is particularly useful for the synthesis of 1,4,5-trisubstituted imidazoles. varsal.comnih.gov One of the key advantages of the Van Leusen approach is its ability to regioselectively produce 1,4-disubstituted and 1,4,5-trisubstituted imidazoles in a single pot from in situ generated imines. organic-chemistry.org
| Reaction Component | Role in Synthesis |
| Aldimine (or Aldehyde + Amine) | Provides the N1 and C2 atoms of the imidazole ring. |
| Tosylmethyl isocyanide (TosMIC) | Acts as a C-N=C synthon, providing the C4, C5, and N3 atoms. organic-chemistry.org |
| Base (e.g., K2CO3) | Facilitates the deprotonation of TosMIC to initiate the reaction. varsal.com |
The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to construct the imidazole ring. wikipedia.orgwikiwand.com This method is used commercially for the production of various imidazoles. wikipedia.orgscribd.com The reaction is thought to proceed in two main stages: the initial condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine, followed by the condensation of this diimine with the aldehyde. wikipedia.org A modification of this reaction, using a primary amine in place of one equivalent of ammonia, allows for the synthesis of N-substituted imidazoles. wikipedia.org
The Wallach synthesis provides a route to chlorinated imidazoles. For instance, the reaction of N,N-dimethyloxamide with phosphorus pentachloride yields a chlorinated intermediate which, upon reduction, can form N-methylimidazole. derpharmachemica.comjetir.org More broadly, the Wallach synthesis can be seen as a method for creating heterocondensed imidazoles, and studies suggest the mechanism involves nitrile ylide species. rsc.org
| Synthesis | Reactants | Product Type |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Substituted Imidazoles |
| Wallach | N,N'-dialkyloxamides, Phosphorus Pentachloride | Chlorinated and Heterocondensed Imidazoles rsc.orgnih.gov |
Multi-component reactions (MCRs) are highly efficient processes where two or more starting materials react in a single pot to form a product that incorporates substantial portions of all the reactants. bohrium.com The Debus-Radziszewski synthesis is a classic example of an MCR used for imidazole formation. wikipedia.org MCRs are advantageous in drug discovery and development as they can reduce costs and reaction time. bohrium.com
Modern MCRs for imidazole synthesis often employ various catalysts and reaction conditions to achieve high yields and selectivity. bohrium.com These reactions provide a direct route to highly substituted and polycyclic imidazoles from readily available substrates, often without the need for metal catalysts. acs.org The versatility of MCRs allows for the synthesis of a wide library of imidazole-based molecules, which is crucial for medicinal chemistry applications. bohrium.com
Regioselective Synthesis Strategies for Substituted Imidazoles
Achieving the desired substitution pattern on the imidazole ring is a significant challenge in synthetic organic chemistry. Regioselective synthesis strategies are therefore of paramount importance for preparing specific isomers, such as 1,4-disubstituted imidazoles like (1-Phenyl-1H-imidazol-4-yl)methanamine. rsc.org
One-bond formation strategies involve the cyclization of a pre-functionalized linear precursor to form the imidazole ring. An example is the cyclization of amido-nitriles to produce disubstituted imidazoles. rsc.org This approach can be catalyzed by transition metals, such as nickel, and proceeds through a series of steps including addition to the nitrile, tautomerization, and dehydrative cyclization. rsc.org While less common in recent literature, these methods can be effective for synthesizing specific substitution patterns, including mono-substituted NH-imidazoles. rsc.org
Two-bond disconnection strategies are more common for constructing the imidazole ring and involve the reaction of two fragments that together form the heterocyclic core. rsc.org A common disconnection involves combining a C2–N3 fragment with an N1–C4–C5 unit. rsc.org For instance, the reaction of benzimidates with 2H-azirines in the presence of a Lewis acid like zinc(II) chloride can yield trisubstituted NH-imidazoles. rsc.org Another approach involves the reaction of α-azidoenones with nitriles to form tri-substituted NH-imidazoles. rsc.org These methods offer a versatile and modular approach to synthesizing a wide range of substituted imidazoles.
| Disconnection Approach | Description | Example |
| One-Bond Formation | Cyclization of a single, pre-functionalized linear molecule. | Nickel-catalyzed cyclization of amido-nitriles. rsc.org |
| Two-Bond Formation | Combination of two molecular fragments to form the imidazole ring. | Reaction of benzimidates with 2H-azirines. rsc.org |
Three-Bond Formation Methodologies for Imidazole Systems
Recent advancements in organic synthesis have led to the development of methods that can form three of the imidazole heterocycle's bonds in a single reaction. One such strategy involves the reaction of imidamides with carboxylic acids, facilitated by a copper catalyst. This method allows for regioselective substitution at the C-2 and C-4 positions of the imidazole ring. Furthermore, the protocol can be expanded to introduce functionality at the C-5 position by including a nitroalkane in the reaction mixture, demonstrating a versatile approach to creating diversely substituted imidazoles. rsc.org
Catalytic Methods in the Synthesis of Imidazole Derivatives
Catalysis is central to the modern synthesis of imidazole derivatives, with metal-catalyzed and organocatalytic methods providing powerful tools for their construction. These catalytic systems often enable milder reaction conditions, higher yields, and greater control over the substitution patterns of the final products.
Metal-Catalyzed Coupling Reactions (e.g., Copper, Gold)
Transition metals, particularly copper and gold, have proven to be highly effective catalysts for synthesizing the imidazole scaffold.
Copper-Catalyzed Syntheses: Copper catalysis offers a cost-effective and environmentally benign approach for imidazole synthesis. nih.gov A variety of copper-catalyzed methods have been developed, including:
Oxidative C-H Functionalization: A concise route to highly substituted imidazoles involves the copper-mediated oxidative C-H functionalization of readily available starting materials like benzylamine (B48309) and β-enamino esters. nih.gov
Cross-Cycloaddition: The copper-catalyzed reaction between two different isocyanides can produce 1,4-disubstituted imidazoles in high yields. acs.org The reaction likely proceeds through the activation of a C-H bond in one of the isocyanides by the copper catalyst. acs.org
[3 + 2] Cycloaddition: A simple and efficient route using oxygen as an oxidant allows for the synthesis of multisubstituted imidazoles with good yields and high regioselectivity. organic-chemistry.org
Diamination of Alkynes: Copper(II) chloride has been used to catalyze the regioselective diamination of terminal alkynes with amidines, providing access to diverse 1,2,4-trisubstituted imidazoles. organic-chemistry.org
Gold-Catalyzed Syntheses: Gold catalysts are known for their unique ability to activate alkynes, leading to novel reaction pathways for imidazole formation.
Multi-component Cascade Reaction: A three-component cascade reaction utilizing alkynes, azides, and nitriles has been developed, building upon the generation of imino gold carbene intermediates. digitellinc.com Optimizing the gold(I) catalyst system, including the ligands and counterions, is crucial for the efficiency of this cascade process. digitellinc.com
[3 + 2] Annulation: Gold catalysis enables the atom-economical synthesis of fully substituted 4-aminoimidazoles through a selective [3 + 2] annulation of 1,2,4-oxadiazoles with ynamides. organic-chemistry.org
Aminohalogenation of Amidines: Under gold(I) catalysis, propargyl amidines can be converted into 5-fluoromethyl imidazoles in the presence of Selectfluor via a cascade cyclization/fluorination process. researchgate.net
Organocatalysis in Imidazole Synthesis (e.g., Sodium Oxalate)
Organocatalysis has emerged as a powerful, metal-free alternative for imidazole synthesis, offering advantages in terms of cost, toxicity, and sustainability. ias.ac.in Imidazole itself can function as an organocatalyst due to its unique amphoteric ring structure, which possesses both aza and amine functionalities. ias.ac.in
A notable example is the use of sodium oxalate (B1200264) as a novel and efficient organocatalyst. researchgate.netresearchgate.net In a three-component reaction, sodium oxalate effectively catalyzes the synthesis of 2,4,5-trisubstituted imidazoles from benzil (B1666583), ammonium (B1175870) acetate (B1210297), and various aromatic aldehydes in an aqueous medium. researchgate.netresearchgate.net The proposed mechanism suggests that the proton from sodium oxalate activates the carbonyl group of the aromatic aldehyde, facilitating the formation of a diamine intermediate with ammonia from ammonium acetate, which then proceeds to form the imidazole ring. researchgate.net This method is advantageous due to the catalyst being economical, non-toxic, highly stable, and readily available. researchgate.netresearchgate.net
| Catalyst | Reactants | Product | Key Advantages |
| Sodium Oxalate | Benzil, Aromatic Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | Economical, non-toxic, stable, readily available, aqueous medium. researchgate.netresearchgate.net |
| Thiazolium Salts | Aldehyde, Acyl Imine | Substituted Imidazoles | One-pot sequence, in-situ generation of α-ketoamide intermediate. nih.gov |
| Imidazole | Phthalhydrazide, Aromatic Aldehydes, Malononitrile | 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | Moderate catalytic properties reduce byproducts, flexible reagent. ias.ac.in |
Nanoparticle-Assisted Synthetic Routes
The use of nanoparticles as catalysts represents a significant advancement in the synthesis of imidazole derivatives, bridging homogeneous and heterogeneous catalysis. The high surface-to-volume ratio of nanoparticles often leads to increased reactivity and catalytic efficiency. tandfonline.com
Various metal and metal oxide nanoparticles have been employed:
Copper Nanoparticles (Cu NPs): Cu NPs have been found to be an extremely efficient catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles at room temperature. tandfonline.com The reaction proceeds via the activation of an aldehyde carbonyl group on the surface of the Cu NPs. tandfonline.com
Tin Oxide Nanoparticles (SnO₂ NPs): Plant-assisted tin oxide nanoparticles, synthesized using green methods, have served as effective catalysts for the three-component synthesis of 2,4,5-triarylimidazole derivatives under solvent-free microwave irradiation. bohrium.com
Iron Oxide Nanoparticles (Fe₃O₄-MNPs): Magnetic iron oxide nanoparticles provide a readily reusable catalyst for the multicomponent synthesis of imidazole derivatives. researchgate.net Their magnetic properties allow for easy separation from the reaction mixture using an external magnet. researchgate.net
Chromium(III) Oxide Nanoparticles (Cr₂O₃ NPs): Green-synthesized Cr₂O₃ nanoparticles, prepared using Zingiber officinale extract, act as an efficient and reusable catalyst for the synthesis of polysubstituted imidazoles under microwave irradiation in water. researchgate.net
| Nanoparticle Catalyst | Synthetic Method | Key Features |
| Copper (Cu) | Three-component reaction of benzil, aldehydes, and ammonium acetate at room temperature. tandfonline.com | Simple operation, short reaction time, high yield, catalyst is recoverable and reusable. tandfonline.com |
| Tin Oxide (SnO₂) (Plant-assisted) | Three-component reaction under microwave irradiation without solvent. bohrium.com | Green and recyclable catalyst, very short reaction time, good yield and purity. bohrium.com |
| Iron Oxide (Fe₃O₄) | Multicomponent reaction under solvent-free conditions. researchgate.net | High yield, short reaction times, easy separation of catalyst with a magnet. researchgate.net |
| Chromium(III) Oxide (Cr₂O₃) | Three-component reaction under microwave irradiation in water. researchgate.net | High efficiency, simple method, short reaction time, easy catalyst recovery. researchgate.net |
Green Chemistry and Sustainable Approaches in Imidazole Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of imidazole derivatives to minimize environmental impact. researchgate.netnih.gov These approaches focus on using environmentally benign solvents (like water), reducing waste, and employing energy-efficient techniques. nih.govwjbphs.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a cornerstone of green chemistry, offering significant advantages over conventional heating methods. derpharmachemica.comresearchgate.net This technique is characterized by rapid reaction rates, higher product yields, fewer by-products, and enhanced purity. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.net
Microwave technology has been successfully applied to various imidazole synthesis protocols:
Solvent-Free Reactions: One-pot, multicomponent reactions for synthesizing aryl imidazoles can be performed under solvent-free conditions using solid supports like silica (B1680970) gel, which enhances the process through its acidic nature.
One-Pot, Multicomponent Reactions: Novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives have been synthesized via a sequential two-step, one-pot, multicomponent reaction using p-toluenesulfonic acid as a catalyst under microwave irradiation. nih.gov This method is applicable to a wide range of primary amines. nih.gov
Nanoparticle Catalysis: The synergy between microwave heating and nanoparticle catalysis has been demonstrated in the synthesis of polysubstituted imidazoles using Cr₂O₃ nanoparticles in water, leading to excellent yields in a very short time frame. researchgate.net
A comparative study between microwave-assisted and conventional methods for the synthesis of certain aryl imidazoles highlighted the superiority of the microwave approach in terms of both reaction time and product yield.
| Method | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted | 12-16 min | 75-92% | |
| Conventional Heating | 6-10 hrs | 50-75% |
Solvent-Free Reaction Conditions
In recent years, the development of solvent-free reaction conditions has become a significant focus in green chemistry to minimize the use of hazardous organic solvents. These methods often offer advantages such as high efficiency, operational simplicity, reduced environmental impact, and lower costs. asianpubs.orgumich.edu
One-pot solvent-free synthesis of imidazole derivatives has been achieved by heating a mixture of aromatic o-phenylenediamines, aromatic aldehydes, and ammonium acetate at approximately 70°C. asianpubs.org This approach provides high yields and avoids the need for toxic solvents and harsh refluxing conditions. asianpubs.org Similarly, benzimidazole (B57391) derivatives can be synthesized by grinding o-phenylenediamine (B120857) with either an organic acid or an aldehyde in a mortar and pestle, followed by heating the resulting melt at 140°C. umich.eduresearchgate.net This method proceeds without any catalyst and demonstrates excellent atom economy. umich.edu
Microwave-assisted synthesis is another powerful technique that can be performed under solvent-free conditions. This method has been successfully applied to the ring-opening of epoxides like phenyl glycidyl (B131873) ether with various imidazole and pyrazole (B372694) derivatives. nih.gov The reactions are typically rapid, often completing within a minute at 120°C, and provide the desired products in good yields. nih.gov The efficiency of microwave heating offers a significant advantage over traditional heating methods, streamlining the synthesis process. nih.gov
| Method | Reactants | Conditions | Product | Advantages |
| One-Pot Condensation | Aromatic o-phenylenediamines, Aromatic aldehydes, Ammonium acetate | 70°C, ~1 hr, Solvent-free | Substituted imidazole derivatives | High yields, Mild conditions, Easy setup asianpubs.org |
| Grinding & Heating | o-Phenylenediamine, Organic acid/aldehyde | Grind at RT, then heat at 140°C, 1-2 hr, Solvent-free | Benzimidazole derivatives | High efficiency, Catalyst-free, Green methodology umich.edu |
| Microwave-Assisted | Phenyl glycidyl ether, Imidazole derivatives | 120°C, 1 min, Microwave, Solvent-free | Ring-opened adducts | Rapid reaction, Competitive yields, Efficient nih.gov |
Aqueous Medium Synthesis
The use of water as a solvent for organic reactions is highly desirable from both an environmental and economic standpoint. Efforts have been made to develop synthetic protocols for heterocyclic compounds that can be performed in aqueous media. A straightforward method for the synthesis of the benzimidazole ring system has been developed through a carbon-nitrogen cross-coupling reaction that occurs exclusively in water. mdpi.com
This procedure involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of potassium carbonate (K2CO3) in water at 100°C. mdpi.com The reaction proceeds for 30 hours to provide benzimidazole derivatives in moderate to high yields without the need for any transition-metal catalyst or additional reagents. mdpi.com This methodology highlights the potential for forming C-N bonds to construct imidazole-related heterocycles in a green solvent. Additionally, hydrothermal synthesis, which uses water at high temperatures and pressures, has been employed in the preparation of imidazole-containing compounds, leading to the formation of single crystals suitable for X-ray diffraction studies. nih.gov
| Method | Reactants | Conditions | Product | Key Features |
| Intramolecular N-Arylation | N-(2-iodoaryl)benzamidine, K2CO3 | Water, 100°C, 30 hr | Benzimidazole derivatives | Transition-metal-free, Exclusively in water, Environmentally benign mdpi.com |
| Hydrothermal Synthesis | Imidazole precursors, Metal salts | Water, 85°C, 3 days | Crystalline imidazole compounds | Suitable for single crystal growth, Aqueous medium nih.gov |
Precursor Synthesis and Functional Group Transformations Leading to this compound Related Structures
The synthesis of the target compound, this compound, and its analogs relies on the effective preparation of key intermediates and subsequent chemical modifications. This section covers the synthesis of the core phenyl-substituted imidazole scaffold, the introduction of the essential methanamine group, and general routes to other amino-substituted imidazole structures.
Preparation of Phenyl-Substituted Imidazole Intermediates
The construction of the 1-phenyl-1H-imidazol-4-yl core is a critical first step. Several methodologies exist for the synthesis of phenyl-substituted imidazoles.
A widely used classical approach is the Debus-Radziszewski imidazole synthesis, a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org A modification of this method, using a primary amine in place of one equivalent of ammonia, allows for the synthesis of N-substituted imidazoles. wikipedia.org
Another prevalent method involves the cyclization of α-haloketones with an appropriate nitrogen source. For instance, 4-phenyl-imidazole derivatives can be synthesized by heating an α-bromo-ketone, such as 2-bromo-1-phenylethanone, in formamide. nih.gov This reaction provides a direct route to the 4-phenylimidazole (B135205) scaffold. nih.gov Similarly, reacting 2-bromo-1-phenylethanone with acetylguanidine in dimethylformamide (DMF) yields N-(4-phenyl-1H-imidazol-2-yl)acetamide, a precursor to 2-amino-4-phenylimidazole. researchgate.net
Condensation reactions also provide access to these intermediates. The Claisen-Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone in the presence of aqueous sodium hydroxide (B78521) in methanol (B129727) is one such example. mdpi.com Another route involves refluxing a 2-oxoacetaldehyde derivative with various aromatic aldehydes in the presence of ammonium acetate and glacial acetic acid to obtain substituted imidazoles. ijpbs.com
| Synthetic Method | Key Reactants | Description |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | A multi-component reaction to form the imidazole ring. Using a primary amine yields N-substituted products. wikipedia.org |
| From α-Haloketones | α-Bromo-ketone (e.g., 2-bromo-1-phenylethanone), Formamide or Guanidine (B92328) derivative | Cyclocondensation reaction to form the 4-phenylimidazole core. nih.govresearchgate.net |
| Claisen-Schmidt Condensation | Imidazole-containing aldehyde, Ketone | Base-catalyzed condensation to form a chalcone (B49325) derivative containing the phenyl-imidazole moiety. mdpi.com |
| Reflux Condensation | 2-Oxoacetaldehyde derivative, Aromatic aldehyde, Ammonium acetate | Formation of polysubstituted imidazoles in glacial acetic acid. ijpbs.com |
Introduction of the Methanamine Moiety
Once the phenyl-imidazole core is established, the next critical step is the introduction of the methanamine (-CH₂NH₂) group at the C4 position. A common and effective strategy for this transformation is through reductive amination of a corresponding imidazole-4-carbaldehyde.
This process typically involves two steps. First, the aldehyde is reacted with an amine source, such as ammonia or a protected amine, to form an imine intermediate. Second, the imine is reduced to the desired primary amine. While a specific example for the C4 position is not detailed in the provided sources, the synthesis of a C2-methylamine derivative from an imidazole-2-carbaldehyde via reductive amination has been described. nih.gov This principle is directly applicable to the synthesis of (imidazol-4-yl)methanamine derivatives.
The precursor aldehyde itself can be synthesized through various methods. For example, a nitrile group on the imidazole ring can be reduced to an aldehyde. nih.gov Alternatively, formylation of the imidazole ring, for instance, through lithiation followed by reaction with a formylating agent, can introduce the required aldehyde group. nih.gov
Synthetic Routes to Amino-Substituted Imidazoles
The synthesis of congeners where an amino group is directly attached to the imidazole ring, such as 2-amino or 4-amino imidazoles, involves distinct synthetic strategies. These compounds are an important subclass of imidazole derivatives.
Classical methods for constructing 2-aminoimidazoles often involve the condensation of α-haloketones with guanidine or its derivatives. nih.gov A practical, three-step synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine starts with the cyclization of 2-bromo-1-phenylethanone and acetylguanidine, followed by hydrolysis and methylation. researchgate.net
More recent methods utilize metal catalysis. A palladium-catalyzed carboamination reaction of N-propargyl guanidines with aryl triflates allows for the rapid construction of diverse 2-aminoimidazole products. nih.gov For the synthesis of 4-aminoimidazoles, a gold-catalyzed [3+2] annulation between N-iminylsulphilimines and ynamides has been reported to afford N-1 phenyl-substituted 4-aminoimidazoles in good to excellent yields. rsc.org
| Position | Synthetic Method | Description |
| 2-Amino | Condensation with Guanidines | Reaction of an α-haloketone with a guanidine derivative is a classical approach to 2-aminoimidazoles. researchgate.netnih.gov |
| 2-Amino | Pd-Catalyzed Carboamination | A modern approach involving the reaction of N-propargyl guanidines and aryl triflates to generate C-N and C-C bonds. nih.gov |
| 4-Amino | Gold-Catalyzed Annulation | A [3+2] addition protocol using N-iminylsulphilimines and ynamides to yield 4-amino substituted imidazoles. rsc.org |
Reactivity and Transformational Chemistry of 1 Phenyl 1h Imidazol 4 Yl Methanamine and Its Derivatives
Functionalization of the Imidazole (B134444) Nitrogen Atom (N-1)
The nitrogen atoms of the imidazole ring exhibit different reactivity profiles. The N-1 nitrogen, being part of an amidine system, can be readily functionalized. The deprotonation of the N-1 position in 4-phenyl-imidazole derivatives with a strong base like sodium hydride, followed by treatment with an alkylating agent, is a common strategy to introduce substituents at this position. For instance, N-1 alkylated derivatives of 4-phenyl-imidazoles have been synthesized using this method. nih.gov The absence of biological activity in certain N-1 substituted 4-phenyl-imidazole derivatives suggests that the N-1 nitrogen can play a crucial role in binding to biological targets, such as the heme iron in enzymes. nih.gov
Reactions at the Imidazole Carbon Atoms (C-2, C-4, C-5)
The carbon atoms of the imidazole ring are susceptible to electrophilic substitution, although the reactivity is influenced by the substituents present on the ring. The synthesis of polysubstituted imidazoles often involves multi-component reactions where the carbon framework is constructed from various precursors. For example, an efficient one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through the condensation of benzyl, aldehydes, and anilines in the presence of ammonium (B1175870) acetate (B1210297). nih.gov Similarly, 2,4,5-trisubstituted imidazoles can be obtained from the coupling of substituted 1,2-diphenylethane-1,2-dione (benzil), substituted aldehydes, and ammonium acetate. nih.gov Lithiation at the C-2 position of N-1 trityl-protected 4-phenyl-imidazole, followed by formylation, provides a route to introduce a formyl group at this position, which can be further transformed. nih.gov
Transformations Involving the Methanamine Side Chain
The methanamine side chain at the C-4 position of the imidazole ring is a primary site for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.
The primary amine of the methanamine group is a potent nucleophile and can readily participate in reactions to form new carbon-nitrogen bonds. This reactivity has been exploited in the synthesis of various derivatives. For example, the amine group can be acylated, alkylated, or used as a nucleophile in condensation reactions. The synthesis of pyrrole-imidazole derivatives often utilizes heterocyclic molecules with amine functionalities as reactants. researchgate.net
Condensation reactions involving the methanamine group are a key strategy for the construction of more complex molecular architectures. The amine can react with carbonyl compounds, such as aldehydes and ketones, to form imines, which can then undergo further transformations. Multi-component reactions, such as the Ugi four-component reaction, can be employed to generate complex scaffolds in a single step. researchgate.net
Annulation and Fused Ring System Formation from Imidazole Derivatives
The imidazole ring can serve as a building block for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.
Pyrroloimidazoles are an important class of fused heterocyclic compounds found in a number of natural products and bioactive molecules. researchgate.net Several synthetic approaches to pyrrolo[1,2-c]imidazoles have been developed, including intermolecular cyclocondensation and post-Ugi cascade reactions. researchgate.net A facile and efficient method to synthesize pyrrole-imidazole derivatives has been developed via a post-Ugi cascade reaction, which is applicable to a broad scope of functionalized anilines. researchgate.net
Purine (B94841) Scaffolds from Imidazole Precursors
The construction of purine ring systems from substituted imidazole precursors is a cornerstone of heterocyclic chemistry, owing to the purine's central role in biological systems. wikipedia.org The general strategy involves the use of a 4,5-disubstituted imidazole, which serves as the foundation for the annulation of the pyrimidine (B1678525) portion of the purine. Key intermediates in this process are often derivatives of 4-aminoimidazole-5-carboxamide or 4-aminoimidazole-5-carbonitrile. nih.gov
While direct synthesis from (1-Phenyl-1H-imidazol-4-yl)methanamine is not prominently documented, its structural framework is amenable to modification to generate a suitable purine precursor. A plausible synthetic pathway would involve the introduction of an amino group at the C5 position of the imidazole ring. The resulting 5-amino-4-(aminomethyl)-1-phenyl-1H-imidazole derivative can then undergo cyclization with a one-carbon synthon, such as formic acid or its derivatives, to form the purine scaffold. youtube.com
The reaction proceeds via the formation of the six-membered pyrimidine ring fused to the existing imidazole core. The 4-aminomethyl group and the newly introduced 5-amino group act as the two nitrogen-containing nucleophiles that react with the C1 source to close the ring.
Table 1: Key Intermediates and Reagents for Purine Synthesis from Imidazole Precursors
| Precursor Type | C1 Synthon Example | Resulting Purine | Reference |
| 4-Aminoimidazole-5-carboxamide | Triethyl orthoformate | Hypoxanthine derivative | utah.edu |
| 4-Aminoimidazole-5-carbonitrile | Formamide | Adenine derivative | wikipedia.org |
| 5-Amino-4-(aminomethyl)imidazole | Formic Acid | Purine (unsubstituted at C6) | youtube.comnih.gov |
This synthetic approach allows for the generation of diverse purine derivatives, where the N1-phenyl group from the original precursor is retained, offering a vector for further chemical modification and structure-activity relationship studies.
Pyrimidine and Pyrazolyl Conjugates
The primary amine of this compound is a versatile functional handle for conjugation with other heterocyclic systems, including pyrimidines and pyrazoles. These conjugates are of significant interest in medicinal chemistry for their potential as bioactive molecules.
Pyrimidine Conjugates: Synthesis of pyrimidine conjugates can be achieved by reacting the aminomethyl group with a pyrimidine derivative bearing an electrophilic center. For instance, a chloropyrimidine can react with this compound via nucleophilic aromatic substitution to form a secondary amine linkage. This method is a common strategy for creating complex molecules that incorporate the structural features of both heterocycles. nih.gov An alternative approach involves the reductive amination of a pyrimidine-carbaldehyde with the title compound.
Pyrazolyl Conjugates: Similarly, pyrazolyl-imidazole hybrids can be synthesized. figshare.comnih.gov A common method involves the reaction of the aminomethyl group with a pyrazole (B372694) derivative containing a suitable leaving group or an aldehyde function for reductive amination. Another strategy is to build the pyrazole ring onto the imidazole core. For example, multicomponent reactions have been employed to synthesize complex imidazole-pyrazole hybrids. nih.gov These synthetic routes create a diverse array of molecular architectures where the two heterocyclic rings are connected, often by a methylene-amine bridge derived from the parent methanamine. nih.gov
Table 2: Examples of Imidazole-Heterocycle Conjugation Strategies
| Heterocycle | Conjugation Strategy | Linkage Type | Key Reagents |
| Pyrimidine | Nucleophilic Substitution | -CH₂-NH- | Chloropyrimidine, Base |
| Pyrimidine | Reductive Amination | -CH₂-NH-CH₂- | Pyrimidine-carbaldehyde, Reducing agent (e.g., NaBH₃CN) |
| Pyrazole | Reductive Amination | -CH₂-NH-CH₂- | Pyrazole-carbaldehyde, Reducing agent (e.g., NaBH₃CN) |
| Pyrazole | N-Alkylation | -CH₂-N(Pyrazolyl)- | Pyrazole, Halogenated imidazole derivative |
Chemo- and Regioselectivity in Derivatization Strategies
The derivatization of this compound presents challenges and opportunities related to chemo- and regioselectivity due to the presence of multiple reactive sites: the primary amine, the N3 nitrogen of the imidazole ring, and the phenyl ring.
Chemoselectivity: The primary amine is generally the most nucleophilic site and will preferentially react with electrophiles such as acyl chlorides or aldehydes under standard conditions. This allows for selective acylation or alkylation at the exocyclic nitrogen. The N3 nitrogen of the imidazole ring is also nucleophilic, but generally less so than the primary amine. Its reactivity can be enhanced by using a strong base to deprotonate the imidazole, though this can also increase the nucleophilicity of the primary amine. Selective reaction at N3 in the presence of the aminomethyl group often requires protection of the primary amine.
Regioselectivity: For unsymmetrical imidazoles, N-alkylation can lead to a mixture of products. otago.ac.nz However, in this compound, the N1 position is already substituted with a phenyl group, meaning any further reaction on the ring nitrogens will occur at N3. The key regioselective challenge arises when considering reactions on the phenyl ring versus the imidazole ring. Electrophilic aromatic substitution (e.g., nitration, halogenation) will be directed by the substituents on the phenyl ring. The imidazole moiety acts as a deactivating group, making substitution on the phenyl ring less favorable than on an unsubstituted benzene (B151609) ring. Conversely, reactions on the imidazole ring, such as electrophilic attack at C2 or C5, are also possible but depend heavily on the reaction conditions. uclouvain.be
The choice of base, solvent, and electrophile plays a critical role in directing the outcome of derivatization reactions. d-nb.infobeilstein-journals.org For instance, using a strong, non-nucleophilic base like sodium hydride can selectively deprotonate the imidazole ring, facilitating subsequent N3-alkylation, assuming the primary amine is protected. researchgate.net
Table 3: Selective Derivatization Strategies
| Target Site | Reaction Type | Conditions / Strategy | Outcome |
| Primary Amine (-CH₂NH₂) | Acylation | Acetyl chloride, mild base (e.g., triethylamine) | Selective N-acylation of the primary amine |
| Primary Amine (-CH₂NH₂) | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Selective N-alkylation of the primary amine |
| Imidazole N3 | N-Alkylation | 1. Protect primary amine (e.g., as Boc-carbamate). 2. Strong base (e.g., NaH), alkyl halide. 3. Deprotection. | Regioselective N3-alkylation |
| Phenyl Ring | Electrophilic Substitution | Strong acidic conditions (e.g., HNO₃/H₂SO₄) | Substitution on the phenyl ring, typically at the para position |
1 Phenyl 1h Imidazol 4 Yl Methanamine As a Scaffold in Advanced Chemical Design
Imidazole (B134444) and Phenyl-Imidazole as Privileged Scaffolds in Medicinal Chemistry
The imidazole ring, a five-membered heterocyclic motif containing two nitrogen atoms, is a cornerstone in medicinal chemistry, widely regarded as a "privileged scaffold". nih.govbohrium.comnih.gov This designation stems from its prevalence in numerous biologically active compounds, including natural products like the amino acid histidine and the neurotransmitter histamine, as well as a multitude of synthetic drugs. biomedpharmajournal.orgmdpi.com The unique electronic and structural features of the imidazole ring allow it to interact with a variety of biological targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov Its ability to act as both a hydrogen bond donor and acceptor, combined with its aromatic nature, contributes to its versatile binding capabilities with enzymes and receptors. bohrium.comresearchgate.net
The incorporation of a phenyl group to the imidazole core, creating a phenyl-imidazole scaffold, further enhances its therapeutic potential. This combination marries the versatile binding properties of the imidazole ring with the ability of the phenyl group to engage in π-π stacking and hydrophobic interactions, often leading to improved potency and selectivity for specific biological targets. researchgate.net Phenyl-imidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. mdpi.combohrium.com The strategic placement of substituents on both the phenyl and imidazole rings allows for the fine-tuning of the molecule's physicochemical properties and biological activity, making the phenyl-imidazole scaffold a highly adaptable platform for drug discovery. nih.gov
The following table summarizes the key attributes of imidazole and phenyl-imidazole scaffolds that contribute to their privileged status in medicinal chemistry:
| Feature | Imidazole Scaffold | Phenyl-Imidazole Scaffold |
| Core Structure | Five-membered aromatic heterocycle with two nitrogen atoms. bohrium.com | Imidazole ring with a directly attached phenyl group. |
| Binding Interactions | Hydrogen bonding (donor and acceptor), coordination, ion-dipole, cation-π, and van der Waals forces. nih.govresearchgate.net | All interactions of the imidazole scaffold, plus π-π stacking and enhanced hydrophobic interactions from the phenyl ring. |
| Biological Significance | Present in essential biomolecules like histidine and histamine. biomedpharmajournal.orgmdpi.com | A common motif in a wide range of synthetic therapeutic agents. |
| Pharmacological Activities | Anticancer, antimicrobial, anti-inflammatory, antifungal, antiviral, and more. mdpi.combohrium.com | Broad spectrum of activities, often with enhanced potency and selectivity due to the phenyl group. |
| Synthetic Accessibility | Numerous established synthetic routes for diverse functionalization. mdpi.com | Readily synthesized and modified to explore structure-activity relationships. researchgate.net |
Design of Novel Scaffolds Integrating the Imidazole-Phenyl-Methanamine Motif
The design of novel molecular scaffolds is a critical endeavor in modern drug discovery, aiming to create unique chemical structures with improved therapeutic properties. The (1-Phenyl-1H-imidazol-4-yl)methanamine motif serves as a valuable starting point for the design of new scaffolds by leveraging the established "privileged" nature of the phenyl-imidazole core. mdpi.com This motif combines the key features of the phenyl and imidazole rings with a flexible methanamine linker, which can be strategically modified to explore new chemical space and interact with different biological targets.
One common approach in scaffold design is the principle of molecular hybridization, where two or more pharmacophores are combined into a single molecule. The imidazole-phenyl-methanamine motif can be elaborated by introducing additional cyclic or acyclic fragments to the methanamine nitrogen or by modifying the phenyl and imidazole rings. For instance, the methanamine can act as a handle to attach other heterocyclic systems, leading to the creation of more complex and rigid scaffolds with potentially enhanced target affinity and selectivity.
Another design strategy involves scaffold hopping, where the core structure is replaced with a different but structurally related moiety that maintains the key binding interactions. Starting from the this compound scaffold, one could replace the imidazole ring with other five-membered heterocycles like pyrazole (B372694) or triazole, or the phenyl ring with other aromatic or heteroaromatic systems. These modifications can lead to novel scaffolds with improved pharmacokinetic profiles or different intellectual property landscapes.
The design of novel scaffolds based on the imidazole-phenyl-methanamine motif often involves computational modeling to predict the binding of new derivatives to a target of interest. Techniques such as molecular docking can be used to virtually screen libraries of designed compounds and prioritize those with the highest predicted binding affinity for synthesis and biological evaluation. mdpi.com
Structure-Activity Relationship (SAR) Studies in Scaffold Optimization
Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. For scaffolds based on the this compound motif, SAR studies systematically investigate how modifications to different parts of the molecule affect its biological activity. nih.gov
Impact of Substituents on Scaffold Architecture
For the phenyl ring , the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) at different positions (ortho, meta, para) can alter the electron density of the ring and its ability to participate in π-π interactions. nih.gov For example, studies on phenyl-substituted aminomethylene bisphosphonates showed that electron-withdrawing substituents in the meta position enhanced inhibitory activity. mdpi.com The size and steric bulk of the substituents also play a crucial role in determining how the molecule fits into a binding pocket.
On the imidazole ring , substitution at the C2, C4, and C5 positions can influence the ring's basicity and hydrogen-bonding capacity. For instance, the introduction of a methyl or nitro group at the 2- and 4-positions of the imidazole ring has been shown to increase antibacterial activity. mdpi.com
The following table provides examples of how different substituents can impact the properties of the scaffold:
| Position of Substitution | Type of Substituent | Potential Impact on Activity |
| Phenyl Ring (para-position) | Electron-donating (e.g., -OCH3) | May enhance activity by increasing electron density for cation-π interactions. |
| Phenyl Ring (meta-position) | Electron-withdrawing (e.g., -Cl) | Can increase potency by forming specific halogen bonds with the target. nih.gov |
| Imidazole Ring (C2-position) | Bulky alkyl group | May introduce steric hindrance, potentially improving selectivity for a specific target. |
| Imidazole Ring (N1-position) | Different aryl groups | Can significantly alter the overall shape and hydrophobic profile of the molecule. |
Role of Linker Modifications in Scaffold Development
The methanamine linker in the this compound scaffold provides a flexible connection between the phenyl-imidazole core and other parts of a molecule. Modifications to this linker are a key strategy in scaffold development to optimize potency, selectivity, and pharmacokinetic properties.
The length and flexibility of the linker can be altered by introducing additional methylene (B1212753) units or by incorporating rigid elements such as double bonds or small rings. A longer, more flexible linker might allow the molecule to adopt a wider range of conformations to better fit a binding site, while a more rigid linker can lock the molecule into a specific bioactive conformation, potentially increasing potency and reducing off-target effects.
The chemical nature of the linker can also be modified. For example, replacing the amine with an amide, ether, or other functional group can change the hydrogen-bonding properties and metabolic stability of the compound. For instance, in a study of phenylpyrazole derivatives, replacing a diazenyl group with an aminomethylene group was a key initial step in the optimization process. nih.gov These modifications can significantly impact the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Application of the Imidazole Scaffold in Diverse Chemical Entity Construction
The versatility of the imidazole scaffold makes it a valuable building block for the construction of a wide variety of more complex chemical entities. bohrium.com Its reactive nitrogen atoms and carbon positions provide multiple points for further chemical transformations, allowing for its integration into larger and more intricate molecular architectures.
Integration into Complex Heterocyclic Systems
The imidazole ring can be readily fused with other rings to create polycyclic heterocyclic systems with unique three-dimensional shapes and biological activities. For example, imidazopyridines and other fused imidazole derivatives are important classes of compounds in medicinal chemistry. bohrium.com The synthesis of such systems often involves the initial construction of a functionalized imidazole derivative, which then undergoes a cyclization reaction to form the fused ring system.
Furthermore, the imidazole scaffold can be used as a key intermediate in multi-step syntheses of complex molecules. For example, a this compound derivative could be used as a starting material to build more elaborate structures by reacting the amine group with various electrophiles. This could lead to the formation of new heterocyclic rings attached to the imidazole core. For instance, a library of imidazole-1,2,3-triazole hybrids was synthesized using a click chemistry approach starting from a thiopropargylated-imidazole derivative. nih.gov
The synthesis of 1,4-imidazoxazinone derivatives has been achieved through the cyclization of C-2 aroyl substituted imidazolo methanol (B129727) derivatives, demonstrating the utility of the imidazole core in constructing more complex heterocyclic systems. nih.gov These examples highlight the broad applicability of the imidazole scaffold as a versatile platform for the synthesis of diverse and complex chemical entities with potential therapeutic applications.
Derivatives for Targeted Chemical Probes
The this compound scaffold has emerged as a promising foundation for the development of targeted chemical probes, which are essential tools for dissecting complex biological processes. These probes are meticulously designed molecules that enable the study of specific biological targets, such as receptors and enzymes, within their native cellular environment. The versatility of the this compound core allows for systematic chemical modifications to enhance potency, selectivity, and the incorporation of reporter groups, thereby transforming a biologically active molecule into a sophisticated research instrument.
A significant advancement in this area is the development of derivatives of this scaffold as potent agonists for the somatostatin (B550006) receptor 3 (SSTR3), a G-protein coupled receptor implicated in various physiological and pathological processes. nih.gov The discovery of a highly potent and selective SSTR3 agonist from this chemical series provides a critical starting point for the rational design of targeted chemical probes to investigate the pharmacology and cellular biology of this receptor. nih.gov
Research has focused on the structure-activity relationship (SAR) of substituted (4-phenyl-1H-imidazol-2-yl)methanamine derivatives (a regioisomer of the titular compound) to optimize their affinity and functional activity at the SSTR3. nih.gov These studies led to the identification of a low molecular weight agonist with high potency. nih.gov The core structure was systematically modified at several positions to explore the chemical space and identify key interactions with the receptor.
The general approach to synthesizing these derivatives involves a multi-step process. A key transformation is the reaction of an appropriately substituted α-bromoketone with N-Boc-1H-imidazole-1-carboxamidine to construct the imidazole core. Subsequent deprotection and further modifications yield the final targeted compounds.
The SAR studies revealed several critical structural features that govern the agonist activity at SSTR3. For instance, substitutions on the phenyl ring and modifications of the methanamine side chain were found to significantly influence potency. The culmination of these efforts was the discovery of a particularly potent agonist, which serves as an excellent candidate for further development into a chemical probe. nih.gov
The development of such a potent and selective ligand is the cornerstone for creating targeted chemical probes. This potent agonist can be further functionalized by incorporating:
Fluorescent dyes: This would enable the visualization of SSTR3 in living cells and tissues, providing insights into receptor localization, trafficking, and dynamics.
Photoaffinity labels: The introduction of a photoreactive group would allow for the covalent labeling of SSTR3 upon photoactivation. This technique is invaluable for receptor identification, mapping ligand-binding sites, and studying receptor-protein interactions. nih.gov
Biotin tags: A biotinylated probe could be used for affinity purification of the receptor and its interacting partners, facilitating proteomic studies.
While the literature to date has primarily focused on the therapeutic potential of these compounds, the detailed SAR and the identification of a high-affinity ligand strongly support the feasibility of developing this compound-based chemical probes for advancing our understanding of SSTR3 biology.
Below is an interactive table summarizing the structure-activity relationship of key derivatives based on the (4-phenyl-1H-imidazol-2-yl)methanamine scaffold as SSTR3 agonists. nih.gov
| Compound | R1 | R2 | SSTR3 EC50 (nM) |
| 1 | H | H | >1000 |
| 2 | 4-F | H | 140 |
| 3 | H | CH3 | 5.2 |
| 4 | 4-F | CH3 | 12 |
EC50: Half maximal effective concentration, a measure of the compound's potency.
Analytical and Spectroscopic Characterization of 1 Phenyl 1h Imidazol 4 Yl Methanamine and Its Synthetic Products
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (1-Phenyl-1H-imidazol-4-yl)methanamine is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the phenyl group, the imidazole (B134444) ring, and the aminomethyl group.
N-H Stretching: The primary amine (-NH₂) group will typically show two bands in the region of 3500-3300 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Aromatic Stretching: The C-H bonds of the phenyl and imidazole rings will exhibit stretching vibrations in the region of 3100-3000 cm⁻¹.
C-H Aliphatic Stretching: The methylene (B1212753) (-CH₂-) group will have symmetric and asymmetric stretching vibrations typically appearing in the 2950-2850 cm⁻¹ range.
C=N and C=C Stretching: The imidazole ring contains both C=N and C=C bonds, which will give rise to absorption bands in the 1650-1450 cm⁻¹ region. researchgate.net The phenyl ring C=C stretching vibrations also occur in this range.
N-H Bending: The bending vibration of the primary amine is expected to be observed around 1650-1580 cm⁻¹.
C-N Stretching: The stretching vibrations for the C-N bonds of the aminomethyl group and the imidazole ring are anticipated in the 1350-1000 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted phenyl group will appear as strong bands in the 900-675 cm⁻¹ region, indicative of the substitution pattern. For a 1,4-disubstituted (para) phenyl ring, a characteristic band is expected around 850-800 cm⁻¹. researchgate.net
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (Primary Amine) | 3500-3300 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 2950-2850 | Stretching |
| C=N, C=C (Imidazole, Phenyl) | 1650-1450 | Stretching |
| N-H (Primary Amine) | 1650-1580 | Bending |
| C-N | 1350-1000 | Stretching |
| C-H (Aromatic, para-substituted) | 850-800 | Out-of-plane Bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of this compound will display distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Based on analogous structures, the following proton signals are anticipated:
Imidazole Protons: The protons on the imidazole ring are expected to appear as singlets in the aromatic region. The proton at the C2 position is typically the most downfield, followed by the protons at the C5 and C4 positions.
Phenyl Protons: The protons of the para-substituted phenyl ring will likely appear as two doublets, characteristic of an AA'BB' system, in the aromatic region (typically δ 7.0-8.0 ppm).
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the amine will appear as a singlet, typically in the range of δ 3.5-4.0 ppm.
Amine Protons (-NH₂): The two protons of the primary amine will give rise to a broad singlet. Its chemical shift can vary depending on the solvent and concentration and may exchange with D₂O.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Imidazole H (C2-H) | ~7.8-8.2 | s | 1H |
| Imidazole H (C5-H) | ~7.2-7.6 | s | 1H |
| Phenyl H | ~7.0-7.8 | m (or two d) | 4H |
| Methylene H (-CH₂-) | ~3.5-4.0 | s | 2H |
| Amine H (-NH₂) | Variable (broad) | s (broad) | 2H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each carbon atom. It is worth noting that for some imidazole derivatives, the signals for the imidazole ring carbons can be difficult to observe due to fast tautomerization. mdpi.com
Imidazole Carbons: The carbons of the imidazole ring are expected to resonate in the region of δ 115-140 ppm.
Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbon atom attached to the imidazole ring (ipso-carbon) will have a distinct chemical shift.
Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to appear in the aliphatic region, likely around δ 40-50 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Imidazole C2 | ~135-140 |
| Imidazole C4 | ~120-125 |
| Imidazole C5 | ~115-120 |
| Phenyl C (ipso, C-N) | ~135-140 |
| Phenyl C (ipso, C-CH₂) | ~130-135 |
| Phenyl C (aromatic CH) | ~120-130 |
| Methylene C (-CH₂-) | ~40-50 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. The molecular formula of this compound is C₁₀H₁₁N₃, corresponding to a molecular weight of 173.21 g/mol .
ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules. In positive ion mode, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at m/z 174.2. This would be the base peak in the spectrum. Fragmentation of this ion could lead to characteristic product ions, such as the loss of ammonia (B1221849) to give a fragment at m/z 157.2, or cleavage of the bond between the phenyl ring and the methylene group.
| Ion | Expected m/z | Identity |
|---|---|---|
| [M+H]⁺ | 174.2 | Pseudomolecular ion |
| [M-NH₂]⁺ | 157.2 | Fragment from loss of ammonia |
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula. For the [M+H]⁺ ion of this compound, the calculated exact mass would be used to confirm the elemental formula C₁₀H₁₂N₃⁺. HR-MS is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov
| Ion | Elemental Composition | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₂N₃⁺ | 174.1026 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the positions of the atoms can be determined.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
For a compound like this compound, a single crystal X-ray diffraction study would provide invaluable information, including:
Confirmation of the chemical connectivity: Verifying the bonding arrangement of the phenyl, imidazole, and methanamine groups.
Molecular conformation: Determining the torsion angles between the phenyl and imidazole rings, as well as the conformation of the methanamine side chain.
Intermolecular interactions: Identifying hydrogen bonding patterns involving the amine and imidazole nitrogen atoms, as well as potential π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the supramolecular chemistry and packing of the molecules in the solid state.
A hypothetical data table for a single crystal X-ray diffraction study is presented below to illustrate the type of information that would be obtained.
Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
|---|---|
| Chemical Formula | C₁₀H₁₁N₃ |
| Formula Weight | 173.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 11.789(5) |
| α (°) | 90 |
| β (°) | 105.67(3) |
| γ (°) | 90 |
| Volume (ų) | 970.4(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.186 |
| Absorption Coeff. (mm⁻¹) | 0.078 |
| F(000) | 368 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 5678 |
| Independent reflections | 2234 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (by weight percent) of a compound. This is a crucial step in characterizing a newly synthesized compound to confirm its empirical formula. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the expected chemical formula.
For this compound (C₁₀H₁₁N₃), the theoretical elemental composition would be:
Carbon (C): 69.34%
Hydrogen (H): 6.40%
Nitrogen (N): 24.26%
An experimental analysis would be expected to yield values very close to these theoretical percentages, typically within a ±0.4% margin of error, to confirm the purity and identity of the compound.
Hypothetical Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Hypothetical) |
|---|---|---|
| Carbon (C) | 69.34 | 69.28 |
| Hydrogen (H) | 6.40 | 6.45 |
Note: The experimental data in this table is hypothetical and for illustrative purposes only, as no published data has been found.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
